N-((1H-indol-3-yl)methyl)acetamide

Beschreibung

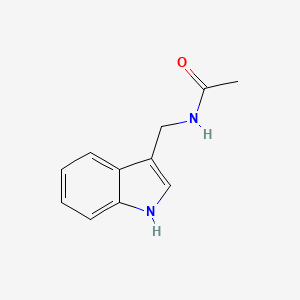

N-((1H-Indol-3-yl)methyl)acetamide is an indole-derived acetamide compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.1992 g/mol . Its IUPAC Standard InChIKey is RROJHIZQOZNMSH-UHFFFAOYSA-N, and it is registered under CAS number 51030-59-2 . The compound features an indole core substituted at the 3-position with a methylacetamide group, making it a structurally versatile intermediate for synthesizing nitrogen-containing heterocycles and bioactive molecules. Its melting point is reported as 162–163°C, and it has been characterized via UV/Vis spectroscopy .

Eigenschaften

CAS-Nummer |

81794-61-8 |

|---|---|

Molekularformel |

C11H12N2O |

Molekulargewicht |

188.23 g/mol |

IUPAC-Name |

N-(1H-indol-3-ylmethyl)acetamide |

InChI |

InChI=1S/C11H12N2O/c1-8(14)12-6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3,(H,12,14) |

InChI-Schlüssel |

QTSCKHIROATUGX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NCC1=CNC2=CC=CC=C21 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Indole Acetamide Derivatives

Key Observations :

- Lipophilicity and Bioactivity : Substituents like phenyl (Compound 1, ) or octyloxy (Compound 12, ) enhance lipophilicity, improving interaction with hydrophobic enzyme pockets (e.g., α-amylase).

- Chirality and Crystallinity: The (S)-(−)-N-(1-phenylethyl) analog exhibits chiral non-racemic synthesis and stable orthorhombic packing, critical for enantioselective applications .

- Polar Functional Groups : Hydroxy groups (e.g., in N-(2-hydroxyindol-3-yl)acetamide, ) increase solubility but may reduce membrane permeability compared to alkylated analogs.

Key Observations :

- Chromatography Efficiency : Silica gel columns with gradients like petroleum ether/EtOAc (4:1–7:1) achieve high yields (up to 91%) for bulky substituents .

- HPLC Purity: Derivatives like 6d (N-((1H-indol-3-yl)methyl)-8-hydroxyquinoline-2-carboxamide) show >97% purity, critical for pharmacological studies .

Vorbereitungsmethoden

Imine Formation and Reduction

The most widely reported method involves reductive amination of indole-3-carbaldehyde. As detailed in, indole-3-carbaldehyde undergoes iminization with primary amines (e.g., methylamine) in the presence of acetic acid, forming a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH₄) yields the secondary amine, N-((1H-indol-3-yl)methyl)amine. Acetylation of this intermediate using acetic anhydride or acetyl chloride produces the target acetamide.

Reaction Conditions :

-

Imine Formation : Indole-3-carbaldehyde (1 eq), methylamine (1.2 eq), acetic acid (catalytic), reflux in ethanol (3 h, 78°C).

-

Reduction : NaBH₄ (2 eq), methanol, 0°C to room temperature (2 h).

-

Acetylation : Acetic anhydride (1.5 eq), triethylamine (2 eq), dichloromethane (DCM), stirring (3 h, 25°C).

One-Pot Synthesis

Recent advancements describe a one-pot protocol combining imine formation, reduction, and acetylation. For instance, employs nitriles as acylating agents in the presence of phenylboron dichloride (PhBCl₂), generating an iminium intermediate that is reduced in situ with NaBH₃CN. Subsequent treatment with trifluoroacetic anhydride (TFAA) directly yields N-((1H-indol-3-yl)methyl)acetamide derivatives.

Key Advantages :

Direct Alkylation of Indole

Chloroacetamide Alkylation

A direct approach involves alkylating indole with chloroacetamide derivatives. As reported in, 2-chloro-N-(1H-indol-5-yl)acetamide is synthesized via nucleophilic substitution, though analogous reactions at the 3-position require careful optimization. For this compound, indole is treated with chloroacetyl chloride in the presence of a base (e.g., sodium hydride), followed by quenching with aqueous ammonia.

Reaction Conditions :

Microflow Reactor Synthesis

To circumvent dimerization issues associated with (1H-indol-3-yl)methyl electrophiles, developed a microflow reactor-based method. By rapidly generating the reactive intermediate (0.02 s at 25°C) and performing nucleophilic substitution with acetamide, the process achieves higher yields and minimizes side reactions.

Optimized Parameters :

Protective Group Strategies

N-Sulfonyl Protection

Protecting the indole nitrogen with a sulfonyl group (e.g., phenylsulfonyl) enhances stability during alkylation. As demonstrated in, N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide is synthesized via:

-

Sulfonylation of indole with phenylsulfonyl chloride.

-

Formylation at the 3-position using Vilsmeier-Haack reagent.

-

Reductive amination and acetylation.

Key Steps :

N-Methylation

Methylation of the indole nitrogen prior to functionalization, as in, simplifies purification. However, this method requires an additional deprotection step if the free NH indole is desired.

Comparative Analysis of Methods

Challenges and Optimizations

Q & A

Basic: What are the common synthetic routes for preparing N-((1H-indol-3-yl)methyl)acetamide derivatives?

Answer:

The synthesis typically involves acylation of indole derivatives using acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) . For example:

- Stepwise acylation : Reacting indole with acetic anhydride under reflux yields the acetamide core. Substituents are introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Solvent-free methods : Catalytic phenylboronic acid can facilitate one-pot synthesis under thermal conditions (393 K), monitored by TLC for reaction completion .

- Functionalization : Post-synthetic modifications, such as introducing chlorophenyl or nitro groups, are achieved via electrophilic aromatic substitution or amide coupling .

Basic: Which spectroscopic methods are most effective for characterizing these derivatives?

Answer:

- ¹H/¹³C NMR : Critical for confirming substituent positions and indole ring integrity. For example, shifts at δ 7.0–7.5 ppm (indole protons) and δ 2.1 ppm (acetyl methyl) are diagnostic .

- HRMS : Validates molecular weight and purity, with deviations <5 ppm confirming structural accuracy .

- FTIR : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- X-ray crystallography : Resolves ambiguous regiochemistry, as seen in studies comparing bond lengths (e.g., C(9)-N(1) = 1.376 Å experimentally vs. 1.38 Å computationally) .

Advanced: How can DFT methods predict electronic/thermodynamic properties?

Answer:

- B3LYP/6-311++G(d,p) : Computes HOMO-LUMO energies to assess reactivity. For example, a HOMO-LUMO gap of ~4 eV indicates stability against electrophilic attack .

- Thermodynamic parameters : Calculates entropy (S), heat capacity (Cp), and enthalpy (ΔH) as functions of temperature (100–1000 K). Cp increases linearly with temperature due to vibrational mode activation .

- Global reactivity descriptors : Electron affinity (EA) and ionization potential (IP) derived from HOMO-LUMO data predict nucleophilic/electrophilic sites .

Advanced: How to resolve experimental vs computational data contradictions?

Answer:

- Geometry optimization : Compare DFT-optimized structures (bond lengths/angles) with XRD data. Discrepancies >0.02 Å or >2° suggest method recalibration (e.g., switching to M06-2X functional) .

- Thermodynamic consistency : Validate calculated ΔH and S against calorimetry. Deviations may arise from neglecting anharmonic vibrations in DFT .

- Statistical fitting : Use linear regression to align computational ΔH vs. T trends with experimental curves (R² >0.98 required) .

Basic: Key considerations for assessing biological activity?

Answer:

- Target selection : Prioritize receptors with indole affinity (e.g., α1-adrenoceptors or Bcl-2/Mcl-1 in cancer). Use docking studies to predict binding .

- Dose-response assays : Test derivatives at 1–100 μM concentrations in vitro (e.g., MTT assay for cytotoxicity) .

- Control compounds : Include known inhibitors (e.g., naftopidil for adrenoceptors) to benchmark activity .

Advanced: How do substituents affect physicochemical/pharmacological properties?

Answer:

- Electron-withdrawing groups (NO₂, Cl) : Increase metabolic stability but reduce solubility. LogP increases by ~0.5 per Cl substituent .

- Methoxy groups : Enhance bioavailability via improved membrane permeability (e.g., 6-methoxy derivatives show 64.6-fold α1D adrenoceptor selectivity) .

- Bulkier substituents (naphthyl) : May hinder binding to flat receptor pockets, reducing efficacy .

Basic: Analytical techniques for purity/structure confirmation?

Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients (90:10 to 50:50) to achieve >95% purity .

- Elemental analysis : Carbon/nitrogen ratios must match theoretical values within ±0.4% .

- Melting point : Sharp ranges (e.g., 190–191°C) indicate crystalline purity .

Advanced: Role of HOMO-LUMO in reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.